molecular formula C21H20FN5O B2876119 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396790-68-3

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2876119
CAS No.: 1396790-68-3
M. Wt: 377.423
InChI Key: RBRKYELDPNLJQD-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a phenylpiperazine moiety, and a pyrimidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a pyrimidine derivative under specific conditions to form the intermediate product. This intermediate is then reacted with a fluorinated benzoyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-fluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-6-4-5-16(13-17)20(28)25-18-14-23-21(24-15-18)27-11-9-26(10-12-27)19-7-2-1-3-8-19/h1-8,13-15H,9-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRKYELDPNLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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